molecular formula C22H25N3O2S B2556082 1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxy-5-methylphenyl)thiourea CAS No. 887893-80-3

1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxy-5-methylphenyl)thiourea

Cat. No. B2556082
CAS RN: 887893-80-3
M. Wt: 395.52
InChI Key: JEEIPDXPAQFJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxy-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Modification

Research has explored the synthesis of heterocyclic compounds, including quinazolines and thioureas, due to their significant pharmacological potentials. For example, the synthesis of dimethyl dicarbamates derived from tetrahydroquinazolines demonstrates the versatility of these compounds in creating pharmacologically active derivatives. These synthetic pathways offer a foundation for further modification and exploration of novel therapeutic agents (White & Baker, 1990).

Antibacterial Activity

Some studies have focused on the antibacterial properties of quinazolinone derivatives. These compounds have shown significant activity against various strains of bacteria, indicating their potential as templates for developing new antibacterial agents. The synthesis and antibacterial evaluation of certain quinazolin-4-one derivatives against strains like Staphylococcus aureus and Escherichia coli highlight this potential (Osarodion Peter Osarumwense, 2022).

Anticancer Activity

Research into the anticancer properties of quinazoline derivatives has shown promising results. The design and synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation against various cancer cell lines illustrate the therapeutic potential of these compounds. Some derivatives exhibited moderate to high levels of antitumor activities, comparable to established chemotherapeutic agents (Yilin Fang et al., 2016).

Antimicrobial and Anticonvulsant Activities

The exploration of new thioxoquinazolinone derivatives for antimicrobial and anticonvulsant activities further exemplifies the diverse potential of these compounds. Novel derivatives have been synthesized and tested for their activities against various bacteria and fungi, as well as their ability to mitigate convulsant effects, offering insights into their possible therapeutic applications (A. Rajasekaran et al., 2013).

properties

IUPAC Name

1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-13-5-6-20(27-4)19(9-13)25-22(28)23-8-7-16-12-17-10-14(2)15(3)11-18(17)24-21(16)26/h5-6,9-12H,7-8H2,1-4H3,(H,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEIPDXPAQFJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxy-5-methylphenyl)thiourea

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